Agmatine

描述

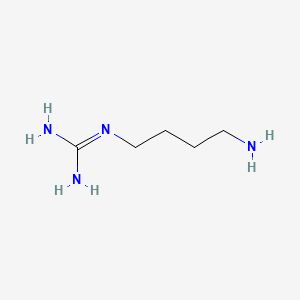

Agmatine is a chemical found in bacteria, plants, and animals, including humans. It’s made from the amino acid called arginine . Agmatine seems to help manage different chemicals and pathways in the brain, which might improve certain conditions of the brain and nervous system . It is also found in food sources such as plant source food and animal products .

Synthesis Analysis

Agmatine is a decarboxylated arginine that is present ubiquitously in all living organisms . It is produced from arginine by arginine decarboxylase . The conversion of arginine to agmatine in plants is carried out by agmatine iminohydrolase (AIH) and further by N-carbamoylputrescine amidohydrolase .

Molecular Structure Analysis

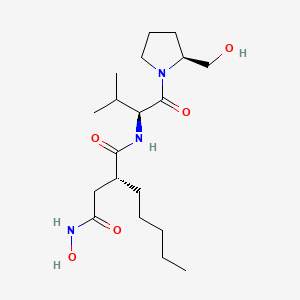

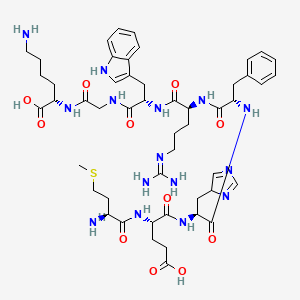

Agmatine Sulfate is a polycation at physiological pH, possessing four potential hydrogen acceptor groups and three potential hydrogen donor groups, thereby enabling it to form multiple hydrogen bonds . This unique structure allows it to interact with various molecular targets, making it a versatile neuromodulator .

Chemical Reactions Analysis

Agmatine has several biochemical properties. It can modify neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .

Physical And Chemical Properties Analysis

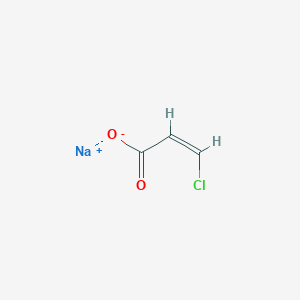

Agmatine has a molecular weight of 130.191 Da and a chemical formula of C5H14N4 . It appears as white crystals or powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 234.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C .

科学研究应用

神经保护和脑损伤

在各种脑损伤模型中,精氨酸已显示出作为神经保护剂的潜力。研究发现,精氨酸可以减少小鼠瞬时局灶性脑缺血模型中的梗死面积,并保护培养的神经元免受类缺血损伤,表明在中风和脑外伤中可能具有潜在益处。这种效应与一氧化氮和神经元一氧化氮合酶(nNOS)水平的降低有关,表明精氨酸对脑缺血损伤中nNOS有害效应的作用(Kim et al., 2004)。另一项研究突出了精氨酸在啮齿动物神经毒性和缺血性脑损伤模型中的强效神经保护作用,表明其在神经创伤和神经退行性疾病中的治疗用途(Gilad et al., 1995)。

心理健康应用

精氨酸也被探讨其在治疗心理健康障碍中的潜力。它已被研究作为内源性抗焦虑/抗抑郁剂,显示出类似于地西泮的效果,减少强迫游泳测试中的不动时间,并增加在高架十字迷宫测试中停留在开放臂的时间(Aricioglu & Altunbas, 2003)。此外,由于其抑制高敏感性和对吗啡的耐受性以及其神经保护活性的能力,精氨酸还被提议作为大脑中的一种新型神经递质,具有治疗慢性疼痛、成瘾状态和脑损伤的潜在应用(Reis & Regunathan, 2000)。

神经化学机制和代谢

研究还关注精氨酸在大脑中的神经化学机制和代谢。精氨酸被确定为一种具有新药开发潜力的内源性神经调节剂。与其他单胺相比,它在结构上独特,并与各种受体相互作用,包括α(2)-肾上腺素受体、咪唑啉I(1)受体和谷氨酸能NMDA受体。它还抑制神经元一氧化氮合酶并下调诱导型一氧化氮合酶(Halaris & Plietz, 2007)。

精氨酸的转运和分布

另一个关注领域是哺乳动物系统中精氨酸的转运和分布。已确定OCT2和MATE1是对精氨酸和腐胺的细胞分布至关重要的转运体,为了解这些转运体如何影响精氨酸分布提供了见解,这对于排泄异物化合物在肾脏中的重要性(Winter et al., 2011)。

安全和危害

When taken by mouth, Agmatine is possibly safe when used in doses up to 2.67 grams daily for up to 2 months. Side effects might include diarrhea, indigestion, and nausea . It is advised to avoid use during pregnancy and breastfeeding due to insufficient reliable information . It might lower blood sugar and blood pressure, which might interfere with blood sugar and blood pressure control during and after surgery .

未来方向

Agmatine shows promise for alleviating neuropathic pain and drug addiction and shows some potential in protecting against strokes and benefiting cognitive health . It is being studied experimentally for several indications such as cardioprotection, diabetes, decreased kidney function, neuroprotection, and psychiatric conditions .

属性

IUPAC Name |

2-(4-aminobutyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPPJABKJHAVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040961 | |

| Record name | Agmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Agmatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism of action is still being investigated for all of the potential indications of agmatine. Some of the biochemical mechanisms discovered so far concern agmatine's indication for diabetes, neuroprotection, and psychiatric conditions. In diabetes, agmatine produces hypoglycemia by increasing the release of insulin form pancreatic islet cells and increasing glucose uptake by the cells through increased endorphin release from the adrenal glands. Concerning neuroprotection, agmatine's effects are thought to involve modulation of receptors (NMDA, alpha 2, and imidazoline) and ion channels (ATP sensitive potassium channels and voltage-gated calcium channels) as well as blocking nitric oxide synthesis. Agmatine blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages. With respect to agmatine's benefit in psychiatric disorders, it is suggested that the mechanism involves neurotransmitter receptor modulation of the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors. Specifically when agmatine binds to the imidazoline and alpha 2 receptors, it acts as a neurotransmitter and releases catecholamines from the adrenal gland. | |

| Record name | Agmatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Agmatine | |

CAS RN |

306-60-5 | |

| Record name | Agmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agmatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | agmatine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Agmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminobutyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGMATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70J407ZL5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Agmatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234-238 degress Celcius | |

| Record name | Agmatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)

![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)